[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473252
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -](/images/structure/VC13473252.png)
Specification
Molecular Formula | C17H23ClN2O3 |
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Molecular Weight | 338.8 g/mol |
IUPAC Name | benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C17H23ClN2O3/c1-13(2)20(15-8-9-19(11-15)16(21)10-18)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1 |
Standard InChI Key | ALXDRNCBCKHUMT-HNNXBMFYSA-N |
Isomeric SMILES | CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is C17H23ClN2O3, derived from the combination of a pyrrolidine ring (C4H8N), a chloroacetyl group (C2H2ClO), an isopropyl carbamate (C4H9NO2), and a benzyl ester (C7H7O2). Key parameters include:
The stereochemistry at the pyrrolidin-3-yl position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary steps (Figure 1):
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Pyrrolidine Functionalization:
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Carbamate Formation:
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The amine intermediate is treated with isopropyl chloroformate in tetrahydrofuran (THF) to form the isopropyl carbamate.
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Key Parameter: Temperature control (0–5°C) to minimize side reactions.
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Benzyl Esterification:
Challenges in Stereochemical Control
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Racemization at the pyrrolidin-3-yl position may occur during chloroacetylation. Using low temperatures (-20°C) and non-polar solvents (e.g., toluene) mitigates this issue.
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Enantiomeric Excess (ee): >98% achieved via chiral HPLC analysis in analogous compounds .
Physicochemical Properties
The chloroacetyl group renders the compound reactive toward nucleophiles (e.g., thiols, amines), necessitating storage at -20°C under inert atmosphere .
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous pyrrolidine carbamates exhibit inhibitory activity against:
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Serine Proteases: Inhibition constants (Ki) in the micromolar range due to covalent binding via the chloroacetyl group .
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Neurological Targets: Modulation of GABA transporters (IC50 ~10–50 μM) in rodent models.
Cytotoxicity Screening
Preliminary data on related compounds show:
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IC50 (HeLa cells): 45 μM (72-hour exposure).
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Selectivity: 5-fold higher toxicity toward cancer cells vs. fibroblasts.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
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Anticonvulsants: Carbamate derivatives are precursors to GABAergic agents.
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Anticancer Agents: Chloroacetyl groups enable conjugation to antibody-drug conjugates (ADCs).
Structure-Activity Relationship (SAR) Studies
Modifications to the carbamate (e.g., isopropyl vs. methyl) alter:
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Lipophilicity: Increased LogP with bulkier substituents.
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Metabolic Stability: Isopropyl group reduces hepatic clearance by 30% compared to methyl.
Parameter | Recommendation | Source |
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Toxicity | LD50 (rat, oral): >2,000 mg/kg | Analog data |
Handling | Use nitrile gloves, avoid inhalation | |
Disposal | Incineration with scrubber |
Comparative Analysis with Analogous Compounds
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